3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione
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Overview
Description
3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione is a complex organic compound known for its unique structure and significant biological activities. This compound is characterized by the presence of a glucopyranosyl group attached to an anthracenedione core, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione typically involves multiple steps, including glycosylation reactions. One common method involves the protection of hydroxyl groups followed by glycosylation using glucopyranosyl donors under acidic or basic conditions. The final deprotection step yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. Enzymatic methods using glycosyltransferases can also be employed for more efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the anthracenedione core to dihydroanthracene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracenedione derivatives.
Scientific Research Applications
3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s glucopyranosyl group enhances its solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
- 3-(beta-D-Glucopyranosyloxy)-4-hydroxybutanoic acid
- 2-[(beta-D-Glucopyranosyloxy)methyl]-5-hydroxymethylfuran
- 4-(beta-D-Glucopyranosyloxy)benzyl alcohol
Comparison: Compared to these similar compounds, 3-(beta-D-Glucopyranosyloxy)-1,6-dihydroxy-2-methyl-9,10-anthracenedione stands out due to its unique anthracenedione core, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
1,6-dihydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-7-12(30-21-20(29)19(28)18(27)13(6-22)31-21)5-11-14(15(7)24)17(26)9-3-2-8(23)4-10(9)16(11)25/h2-5,13,18-24,27-29H,6H2,1H3/t13-,18-,19+,20-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYOQBYWKYSEQY-PTKNJCLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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